molecular formula C9H17NO4 B3179971 H-L-BETA-GLU(OtBU)-OH CAS No. 115939-63-4

H-L-BETA-GLU(OtBU)-OH

Cat. No.: B3179971
CAS No.: 115939-63-4
M. Wt: 203.24 g/mol
InChI Key: AHBISXSASJMHLS-ZCFIWIBFSA-N
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Description

H-L-BETA-GLU(OtBU)-OH: is a synthetic compound often used in various chemical and biological research applications. It is a derivative of glutamic acid, where the beta position is modified, and the carboxyl group is protected by a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-L-BETA-GLU(OtBU)-OH typically involves the protection of the carboxyl group of glutamic acid using tert-butyl alcohol in the presence of an acid catalyst. The beta position modification can be achieved through various organic synthesis techniques, depending on the desired functional group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta position if it contains a functional group susceptible to oxidation.

    Reduction: Reduction reactions can be performed to modify the beta position further.

    Substitution: Various substitution reactions can occur, especially if the beta position has a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups at the beta position.

Scientific Research Applications

Chemistry: H-L-BETA-GLU(OtBU)-OH is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: In biological research, it can be used to study enzyme-substrate interactions, particularly those involving glutamic acid derivatives.

Medicine: The compound may be used in the development of pharmaceuticals, especially those targeting metabolic pathways involving glutamic acid.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-L-BETA-GLU(OtBU)-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize glutamic acid derivatives, influencing various biochemical pathways.

Comparison with Similar Compounds

    Glutamic Acid: The parent compound, which is a key amino acid in metabolism.

    N-Acetylglutamic Acid: Another derivative used in biochemical research.

    Glutamine: An amide derivative of glutamic acid with distinct biological functions.

Uniqueness: H-L-BETA-GLU(OtBU)-OH is unique due to its specific beta position modification and tert-butyl ester protection, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(3R)-3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBISXSASJMHLS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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